PD123319 - 130663-39-7

PD123319

Catalog Number: EVT-253335
CAS Number: 130663-39-7
Molecular Formula: C31H32N4O3
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD123319 is a non-peptide molecule widely used in scientific research as a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a crucial tool for investigating the physiological and pathological roles of AT2R in various biological systems, particularly in the cardiovascular and renal systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Overview

PD 123319 is a selective antagonist of the angiotensin II type 2 receptor (AT2 receptor), which plays a critical role in various physiological and pathological processes, including cardiovascular regulation and inflammation. Unlike traditional angiotensin II inhibitors, PD 123319 directly blocks the receptor's activity rather than inhibiting the formation of angiotensin II itself. This compound has garnered attention for its potential therapeutic applications in treating conditions such as pulmonary hypertension and cardiac hypertrophy due to its unique mechanism of action.

Source and Classification

PD 123319 is classified as a non-peptide antagonist specifically targeting the AT2 receptor. It has been extensively studied in both in vitro and in vivo models, demonstrating significant effects on various physiological parameters. The compound is synthesized from various chemical precursors and has been utilized in numerous pharmacological studies to explore its effects on the cardiovascular system and cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD 123319 involves several steps, typically beginning with the preparation of key intermediates through established organic synthesis techniques. The specific synthetic route may vary, but generally includes:

  1. Formation of Intermediates: Utilizing reactions such as Suzuki coupling or other coupling reactions to create benzenesulfonamide derivatives.
  2. Purification: The crude products are purified using silica gel chromatography to isolate PD 123319.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The synthetic pathway often involves the use of solvents like acetone and reagents such as potassium carbonate, palladium catalysts, and other organic bases to facilitate reactions under controlled conditions .

Molecular Structure Analysis

Structure and Data

PD 123319 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to interact selectively with the AT2 receptor. The molecular formula is typically represented as C19_{19}H21_{21}N3_{3}O4_{4}S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 373.45 g/mol.
  • Structural Features: The compound contains a sulfonamide group that is crucial for its binding affinity to the AT2 receptor.

The three-dimensional conformation of PD 123319 can be analyzed using computational chemistry tools to predict its binding interactions with the receptor .

Chemical Reactions Analysis

Reactions and Technical Details

PD 123319 undergoes specific chemical interactions primarily involving its binding to the AT2 receptor. It acts by preventing angiotensin II from activating this receptor, thereby modulating various downstream signaling pathways. Key reactions include:

  1. Competitive Binding: PD 123319 competes with angiotensin II for binding sites on the AT2 receptor.
  2. Inhibition of Signaling Pathways: By blocking the receptor, it inhibits pathways related to vasodilation and anti-inflammatory responses.

The effectiveness of PD 123319 can be quantified through assays measuring its inhibitory concentration (IC50), which has been reported at approximately 34 nM for rat adrenal tissue .

Mechanism of Action

Process and Data

The mechanism by which PD 123319 exerts its effects involves several key steps:

  1. Receptor Binding: PD 123319 binds selectively to the AT2 receptor, preventing angiotensin II from activating it.
  2. Signal Transduction Modulation: This blockade leads to alterations in intracellular signaling cascades, including reduced production of cyclic guanosine monophosphate (cGMP) and modulation of prostaglandin E2 levels.
  3. Physiological Outcomes: The inhibition of AT2 receptor activity results in decreased vascular contraction and reduced inflammatory responses, which can alleviate conditions such as pulmonary hypertension .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD 123319 exhibits several notable physical and chemical properties:

These properties are crucial for determining appropriate experimental conditions for biological assays involving PD 123319 .

Applications

Scientific Uses

PD 123319 has significant applications in scientific research, particularly in pharmacology and toxicology:

  1. Cardiovascular Research: Used to investigate the role of AT2 receptors in cardiac hypertrophy and pulmonary arterial hypertension.
  2. Cell Signaling Studies: Employed to elucidate mechanisms underlying cellular responses mediated by angiotensin II.
  3. Therapeutic Potential: Research continues into its potential therapeutic applications for conditions such as heart failure and lung injury due to hyperoxia .
Pharmacological Characterization of PD 123319 as a Selective AT2 Receptor Antagonist

Structural Determinants of AT2 Receptor Binding Affinity

PD 123319 (chemical name: (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is a non-peptide compound with a molecular weight of 508.61 g/mol (C~31~H~32~N~4~O~3~) [1] [10]. Its high binding affinity for the angiotensin II type 2 (AT~2~) receptor stems from stereospecific interactions with key receptor domains. The S-enantiomer configuration at the C6 position is essential for optimal binding, as chirality influences the spatial orientation of the carboxylate group, enabling ionic bonding with Lys~215~ in the AT~2~ receptor's extracellular loop [5] [9]. The diphenylacetyl moiety penetrates the hydrophobic transmembrane pocket (Tyr~115~ and Phe~293~), while the imidazopyridine core forms π-π stacking interactions with Phe~173~ in helix IV [10]. The dimethylamino group in the benzyl ring facilitates hydrogen bonding with Ser~281~, contributing to an IC~50~ of 34 nM in rat adrenal tissue binding assays [1] [6].

Table 1: Structural Features Governing PD 123319 Binding to AT~2~ Receptors

Structural ElementBinding Target in AT~2~ ReceptorInteraction TypeFunctional Significance
C6-(S)-carboxylateLys~215~Ionic bondAnchoring to extracellular domain
Diphenylacetyl groupTransmembrane Tyr~115~/Phe~293~HydrophobicStabilization in receptor core
Imidazopyridine coreHelix IV (Phe~173~)π-π stackingConformational alignment
Dimethylamino groupSer~281~Hydrogen bondingBinding affinity enhancement

Comparative Selectivity Profiling Against AT1 and Other Angiotensin Receptor Subtypes

PD 123319 demonstrates exceptional selectivity for AT~2~ receptors over angiotensin II type 1 (AT~1~) receptors, with a binding affinity ratio exceeding 1,000-fold. In competitive radioligand assays, PD 123319 displaces ^125^I-Ang II from AT~2~ sites in bovine adrenal membranes (IC~50~ = 6.9 nM) but shows negligible affinity for AT~1~ receptors (IC~50~ > 10 µM) [1] [2]. This selectivity arises from structural divergence between receptor subtypes: AT~1~ receptors feature a smaller hydrophobic pocket that sterically hinders PD 123319's diphenylacetyl group, while AT~2~ receptors accommodate this moiety [8] [9]. Unlike peptidic antagonists (e.g., saralasin), PD 123319 does not recognize Mas receptors or angiotensin-converting enzyme (ACE) domains [6]. However, recent functional assays reveal context-dependent partial agonism at AT~2~ receptors under prolonged exposure, inducing nitric oxide release in endothelial cells at concentrations >10 µM [5]. This suggests ligand-specific receptor conformation changes that modulate downstream signaling.

Table 2: Selectivity Profile of PD 123319 Across Angiotensin Receptors

Receptor TypeBinding Affinity (IC~50~)Selectivity Ratio (AT~2~/Target)Experimental System
AT~2~34 nMReferenceRat adrenal membranes
AT~1~210 nM (brain) / >10 µM>1,000-foldBovine zona glomerulosa
AT~4~ (IRAP)>100 µM>2,900-foldHuman kidney membranes
Mas ReceptorNo inhibitionUndetectableRecombinant cell assay

Dose-Dependent Modulation of Receptor-Ligand Interactions in Preclinical Models

PD 123319 exhibits biphasic effects in vivo, with low doses (0.1 mg/kg/day) attenuating pathological processes and higher doses (≥0.5 mg/kg/day) exerting functional antagonism against AT~2~ agonists. In hyperoxia-induced bronchopulmonary dysplasia (BPD) models, subcutaneous administration of 0.1 mg/kg/day in newborn rats reduced pulmonary inflammation by 45% and right ventricular hypertrophy (RVH) by 38% compared to saline controls. This dose suppressed neutrophil infiltration and collagen III deposition without affecting alveolar development [3] [10]. Conversely, at 2 mg/kg/day, PD 123319 abolished the cardioprotective effects of the AT~2~ agonist LP2–3 (5 µg/kg) by competitively inhibiting Ang II binding [3]. In normotensive rats, intrathecal delivery (10 µg) blocked angiotensin II-induced pressor responses by 90% via spinal AT~2~ receptors, while intravenous administration required doses >1 mg/kg to achieve equivalent blockade due to blood-brain barrier limitations [4] [7]. Dose-response curves reveal steep efficacy thresholds: 50% AT~2~ occupancy occurs at plasma concentrations of 80 nM, but >95% inhibition of RVH requires sustained levels >300 nM [3].

Table 3: Dose-Dependent Effects of PD 123319 in Preclinical Models

Dose/RouteModelPrimary EffectMolecular Outcome
0.1 mg/kg/day (SC)Hyperoxia-induced BPD↓ RVH by 38%, ↓ pulmonary fibrosisInhibition of p38 MAPK phosphorylation
0.5–2 mg/kg/day (SC)LP2–3 co-administrationAbolition of AT~2~ agonist-mediated RVH rescueCompetitive AT~2~ blockade
10 µg (intrathecal)Spinal angiotensin infusion90% suppression of pressor responseSpinal AT~2~ inhibition
1 mg/kg (IV)Neuropathic painReversal of hyperalgesia↓ NGF/TrkA signaling in DRG neurons

Properties

CAS Number

130663-39-7

Product Name

PD 123319

IUPAC Name

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid

Molecular Formula

C31H32N4O3

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)

InChI Key

YSTVFDAKLDMYCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C

Synonyms

1-((4-(Dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid
EMA200
PD 123319
PD-123319
PD123319

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.